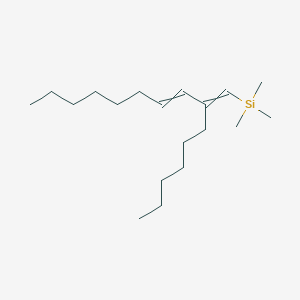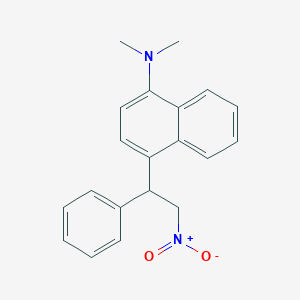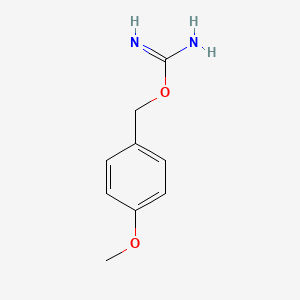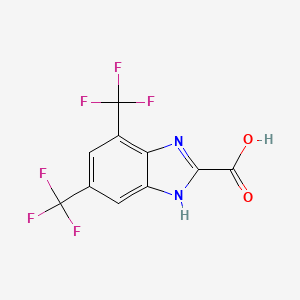
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C₁₉H₃₆Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable dienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a dienyl compound reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by forming stable complexes or by altering their conformation. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dithian-2-yl)trimethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilane: A simpler organosilicon compound used in various synthetic applications.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: A related compound with an iodine substituent.
Uniqueness
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific structure, which combines a dienyl group with a trimethylsilyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
565435-42-9 |
|---|---|
Molekularformel |
C19H38Si |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
2-hexyldeca-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C19H38Si/c1-6-8-10-12-13-15-17-19(18-20(3,4)5)16-14-11-9-7-2/h15,17-18H,6-14,16H2,1-5H3 |
InChI-Schlüssel |
DVWNBAGGYYXYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=C[Si](C)(C)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)

![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)

![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)


![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)

![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
